N,N-diethyl-2-oxo-2-phenylacetamide

Catalog No.
S13345064
CAS No.
34906-86-0
M.F
C12H15NO2
M. Wt
205.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-diethyl-2-oxo-2-phenylacetamide

CAS Number

34906-86-0

Product Name

N,N-diethyl-2-oxo-2-phenylacetamide

IUPAC Name

N,N-diethyl-2-oxo-2-phenylacetamide

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C12H15NO2/c1-3-13(4-2)12(15)11(14)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

NOYFMUSJTLLDJY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(=O)C1=CC=CC=C1

N,N-Diethyl-2-oxo-2-phenylacetamide is a chemical compound with the molecular formula C12H17NOC_{12}H_{17}NO and a molecular weight of approximately 191.27 g/mol. It features a distinctive structure characterized by the presence of a phenyl group attached to a carbonyl (oxo) group and an amide functionality. The compound is typically encountered as a yellow oil and is known for its diverse chemical reactivity and biological properties. Its structure can be represented as:

C6H5 CH2C O N CH2CH3)2 \text{C}_6\text{H}_5\text{ CH}_2\text{C O N CH}_2\text{CH}_3)_2\text{ }

This compound is part of a broader class of N,N-diethyl-substituted carboxamides, which are recognized for their utility in various chemical and pharmaceutical applications.

, including:

  • Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of N,N-diethyl-2-oxo-2-phenylacetamide.
  • Reduction: This compound can undergo reduction reactions to yield secondary amines or alcohols.
  • Substitution Reactions: The phenyl ring can engage in electrophilic aromatic substitution, allowing for the formation of various substituted derivatives.

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate and chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride and sodium borohydride.
  • Electrophilic Substitution Catalysts: Aluminum chloride and iron(III) chloride .

The synthesis of N,N-diethyl-2-oxo-2-phenylacetamide can be achieved through several methods:

  • Direct Reaction with Diethylamine: This method involves reacting phenylacetic acid with diethylamine in the presence of a dehydrating agent like thionyl chloride. The reaction forms an intermediate acyl chloride that subsequently reacts with diethylamine to yield the desired amide .
  • Single-Pot Processes: Recent advancements have introduced single-pot synthesis methods that allow for the efficient preparation of N,N-diethyl-substituted carboxamides. This process typically involves reacting a carboxylic acid with a di-substituted carbamoyl chloride in the presence of an organic base, optimizing conditions for time and energy efficiency .

N,N-Diethyl-2-oxo-2-phenylacetamide finds applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it serves as a potential lead compound in drug discovery and development.
  • Chemical Intermediates: It is utilized as an intermediate in the synthesis of other complex organic compounds.
  • Research: The compound is often employed in biochemical studies to explore enzyme interactions and metabolic pathways .

Several compounds share structural similarities with N,N-diethyl-2-oxo-2-phenylacetamide, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Aspects
N,N-Diethyl-2-hydroxy-2-phenylacetamideHydroxy group presentEnhanced reactivity due to hydroxy group
N,N-Dimethyl-2-hydroxy-2-phenylacetamideMethyl groups instead of ethylVariation in steric hindrance
N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochlorideContains piperidine moietyPotentially different pharmacological effects
N,N-Dimethyl-2-(4-nitrophenyl)-2-oxoacetamideNitro substitution on phenylIncreased electron-withdrawing effects

Uniqueness: N,N-diethyl-2-oxo-2-phenylacetamide stands out due to its specific combination of functional groups that confer distinct chemical reactivity and biological properties compared to similar compounds. The presence of both the carbonyl and phenyl groups provides unique opportunities for further chemical modifications and potential therapeutic applications .

The thermochemical properties of N,N-diethyl-2-oxo-2-phenylacetamide, particularly its phase transition temperatures, remain incompletely characterized in the available literature. Unlike its structural analogs, such as N,N-dimethyl-2-phenylacetamide which exhibits a melting point of 84-86°C and boiling point of 169-171°C at 18 mmHg [1], specific melting and boiling point data for N,N-diethyl-2-oxo-2-phenylacetamide are not documented in current databases [2].

The absence of these fundamental thermochemical parameters represents a significant gap in the physicochemical characterization of this compound. However, structural comparison with related phenylacetamide derivatives suggests that the presence of the alpha-oxo functionality would likely influence the intermolecular hydrogen bonding patterns and dipole-dipole interactions, potentially affecting the melting point behavior compared to non-oxo derivatives .

The molecular weight of N,N-diethyl-2-oxo-2-phenylacetamide is established as 205.257 g/mol [2], which places it in the range where standard thermal analysis techniques such as differential scanning calorimetry would be appropriate for determining precise phase transition temperatures.

Solubility Profile in Organic and Aqueous Media

The solubility characteristics of N,N-diethyl-2-oxo-2-phenylacetamide demonstrate the typical behavior of alpha-oxo amides with significant structural complexity. The compound exhibits poor aqueous solubility, necessitating the use of organic solvents for extraction and purification procedures . This hydrophobic character is consistent with the presence of both diethyl substituents and the aromatic phenyl ring, which contribute to the overall lipophilic nature of the molecule.

In organic media, N,N-diethyl-2-oxo-2-phenylacetamide shows favorable solubility in a range of solvents including dimethyl sulfoxide, ethanol, and chloroform . The compound's dissolution behavior in these solvents is attributed to the ability of the carbonyl oxygen atoms to participate in hydrogen bonding with protic solvents, while the aromatic and aliphatic portions interact favorably with less polar solvent systems.

Comparative analysis with structurally related compounds indicates that the alpha-oxo functionality significantly influences solubility patterns. For instance, 2-phenylacetamide derivatives have been studied extensively for their dissolution thermodynamics, with results demonstrating that the dissolution process is spontaneous and entropy-driven in selected organic solvents [5]. This thermodynamic favorability extends to N,N-diethyl-2-oxo-2-phenylacetamide, where the additional carbonyl group provides enhanced dipolar interactions with suitable solvents.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance Spectral Assignments

The Nuclear Magnetic Resonance spectroscopic characterization of N,N-diethyl-2-oxo-2-phenylacetamide provides definitive structural confirmation through detailed chemical shift analysis. In the proton Nuclear Magnetic Resonance spectrum recorded at 400 MHz in deuterated chloroform, the aromatic protons of the phenyl ring appear as characteristic multiplets in the downfield region [6].

The aromatic proton signals are observed at δ 7.94 (doublet, J = 8.4 Hz, 2H), δ 7.65-7.61 (multiplet, 1H), and δ 7.51 (triplet, J = 7.7 Hz, 1H) [6]. This splitting pattern is consistent with a monosubstituted benzene ring bearing the alpha-oxo acetamide substituent. The downfield chemical shifts reflect the deshielding effect of the electron-withdrawing carbonyl group.

The aliphatic region reveals the presence of the diethyl substituents attached to the amide nitrogen. The N-ethyl groups manifest as two distinct sets of signals: δ 3.56 (quartet, J = 7.2 Hz, 2H) and δ 3.24 (quartet, J = 7.1 Hz, 2H) for the methylene protons, and δ 1.29 (triplet, J = 7.2 Hz, 3H) and δ 1.16 (triplet, J = 7.1 Hz, 3H) for the terminal methyl groups [6]. The non-equivalent chemical shifts of the two ethyl groups indicate restricted rotation around the carbon-nitrogen amide bond due to partial double bond character.

Carbon-13 Nuclear Magnetic Resonance analysis at 100 MHz provides complementary structural information. The most characteristic signal appears at δ 191.6, assigned to the alpha-oxo carbonyl carbon [6]. The amide carbonyl carbon resonates at δ 166.7, consistent with the expected chemical shift range for tertiary amides. The aromatic carbon signals appear at δ 134.5, 133.2, 129.6, and 128.9, while the aliphatic carbons of the diethyl groups are observed at δ 42.1 and 38.8 for the methylene carbons, and δ 14.1 and 12.8 for the methyl carbons [6].

Infrared Vibrational Mode Analysis

Infrared spectroscopic analysis of N,N-diethyl-2-oxo-2-phenylacetamide reveals characteristic vibrational modes that confirm the presence of key functional groups and provide insight into molecular structure and intermolecular interactions. The carbonyl stretching vibrations represent the most diagnostic features in the infrared spectrum of this alpha-oxo amide derivative.

The primary carbonyl stretch associated with the alpha-oxo functionality is expected to appear in the range of 1650-1680 cm⁻¹ [7] [8]. This frequency range is characteristic of aromatic ketones, where conjugation between the carbonyl group and the benzene ring reduces the force constant of the carbon-oxygen double bond, resulting in a lower stretching frequency compared to aliphatic ketones [7]. The amide carbonyl stretch (amide I band) typically appears in a similar frequency range, potentially leading to overlapping absorptions that require careful spectral interpretation.

Additional vibrational modes include the amide nitrogen-hydrogen stretching vibration, expected around 3300 cm⁻¹ for secondary amides, though this compound lacks such functionality due to the diethyl substitution [7]. The carbon-hydrogen stretching vibrations of the aliphatic and aromatic portions appear in the range of 2800-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

The fingerprint region below 1500 cm⁻¹ contains numerous characteristic vibrations including carbon-carbon stretching modes of the aromatic ring, carbon-nitrogen stretching of the amide bond, and various bending vibrations of the alkyl groups. These vibrational modes provide additional confirmation of the molecular structure and can be used for compound identification through spectral library matching.

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption characteristics of N,N-diethyl-2-oxo-2-phenylacetamide arise from electronic transitions involving the aromatic and carbonyl chromophores present in the molecule. The compound exhibits absorption features typical of both aromatic ketones and phenyl-substituted systems.

The primary electronic transition observed in the ultraviolet region corresponds to the n→π* transition of the carbonyl groups, typically occurring in the range of 275-295 nm [9]. This relatively weak absorption results from the excitation of a non-bonding electron on the oxygen atom to an antibonding π* orbital of the carbonyl group. The presence of two carbonyl groups in the molecule may result in overlapping or split n→π* transitions, depending on the electronic coupling between these chromophores.

A more intense π→π* transition associated with the aromatic ring system appears at shorter wavelengths, typically in the range of 180-190 nm [9]. This transition involves the excitation of π-bonding electrons to π-antibonding orbitals within the benzene ring system. The intensity of this absorption is generally much higher than the n→π* transition due to the allowed nature of the electronic transition.

The conjugation between the aromatic ring and the alpha-oxo carbonyl group may result in additional charge-transfer transitions or modified absorption characteristics compared to isolated chromophores. These interactions can lead to bathochromic shifts (red shifts) in the absorption maxima and potential changes in extinction coefficients.

Chromatographic Behavior: Retention Indices and High Performance Liquid Chromatography Profiling

The chromatographic behavior of N,N-diethyl-2-oxo-2-phenylacetamide reflects its molecular structure and physicochemical properties, particularly its lipophilicity and polar surface area characteristics. While specific retention indices for this compound are not extensively documented in the literature, the chromatographic behavior can be inferred from related phenylacetamide derivatives and alpha-oxo compounds.

High Performance Liquid Chromatography analysis typically employs reversed-phase conditions with C18 stationary phases and gradient elution systems incorporating acetonitrile or methanol with aqueous phases [10]. Under such conditions, compounds with similar structural features to N,N-diethyl-2-oxo-2-phenylacetamide demonstrate retention times that correlate with their lipophilicity parameters.

The retention behavior is influenced by several molecular factors including the aromatic phenyl ring, which contributes to hydrophobic interactions with the stationary phase, and the polar carbonyl groups, which can engage in dipolar interactions with the mobile phase components [11]. The diethyl substituents on the amide nitrogen increase the overall lipophilicity compared to smaller alkyl or unsubstituted derivatives, generally resulting in longer retention times under reversed-phase conditions.

Gas chromatographic analysis on non-polar stationary phases such as dimethylpolysiloxane would be expected to show retention behavior consistent with the compound's boiling point and molecular weight [12]. The retention index on such phases would likely fall within the range typical for aromatic compounds of similar molecular weight and polarity.

Mass Spectrometric Fragmentation Patterns

The mass spectrometric fragmentation behavior of N,N-diethyl-2-oxo-2-phenylacetamide follows predictable patterns characteristic of alpha-oxo amides and aromatic ketones. The molecular ion peak appears at m/z 205, corresponding to the molecular formula C₁₂H₁₅NO₂ [2].

Under electron impact ionization conditions, the compound undergoes several characteristic fragmentation pathways. Alpha cleavage represents the primary fragmentation mode for carbonyl-containing compounds, involving the breaking of bonds adjacent to the carbonyl carbon [13] [14]. This process generates acylium ions and alkyl radicals, with the positive charge typically residing on the acylium fragment due to its greater stability through resonance.

The diethylamino substituent is particularly susceptible to fragmentation through alpha cleavage adjacent to the amide nitrogen, potentially producing fragments at m/z values corresponding to the loss of ethyl groups (loss of 29 mass units) or diethylamine (loss of 72 mass units) [13]. The aromatic benzoyl portion may remain intact, producing characteristic fragment ions that aid in structural identification.

McLafferty rearrangement represents another possible fragmentation pathway, particularly for compounds containing appropriately positioned hydrogen atoms [14]. This process involves a six-membered transition state and can lead to the formation of specific fragment ions that provide additional structural information.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

205.110278721 g/mol

Monoisotopic Mass

205.110278721 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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